![molecular formula C20H15ClN2O2 B290418 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide, also known as CBPYMB, is a small-molecule compound that has gained attention for its potential applications in scientific research. CBPYMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation is that the mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments. Another limitation is that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and optimize its use in laboratory experiments. Another direction is to study its potential applications in animal models and clinical trials. Additionally, 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide could be further modified to enhance its anticancer properties and reduce its potential side effects. Overall, the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has the potential to provide valuable insights into the development of new cancer therapies and other areas of scientific research.
Métodos De Síntesis
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a catalyst such as copper(II) chloride. The yield of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can vary depending on the method used and the conditions of the reaction.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been studied for its potential applications in other areas of research, such as neuroscience and infectious diseases.
Propiedades
Fórmula molecular |
C20H15ClN2O2 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-9-7-15(8-10-16)19(24)17-5-1-2-6-18(17)20(25)23-13-14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25) |
Clave InChI |
QYQGUGHQMRWFDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




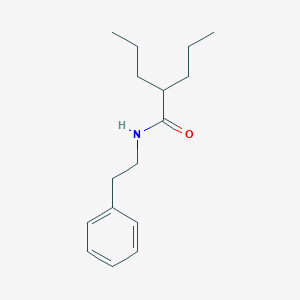
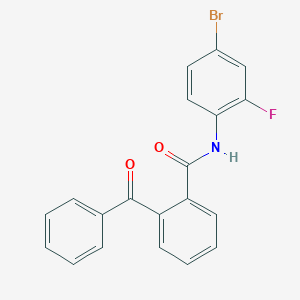
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
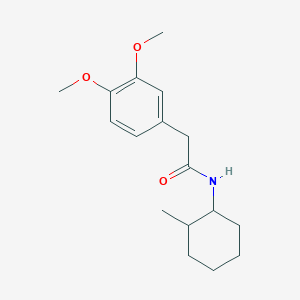
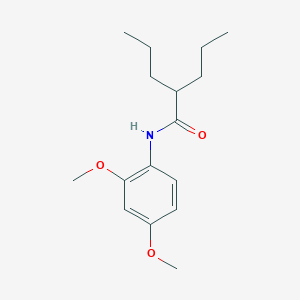
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
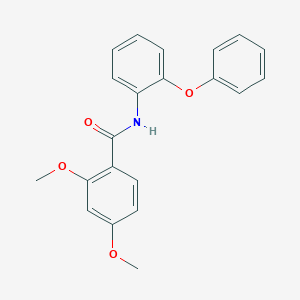
![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)